molecular formula C13H8ClIN2O2S B581107 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole CAS No. 1227267-17-5

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

Cat. No. B581107
M. Wt: 418.633
InChI Key: JSJQNHSTBZYPQY-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are often used as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions . For example, 2-(phenylsulfonyl)-2H-1,2,3-triazole was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For instance, 2-phenylsulfonyl-1,3-butadiene can undergo [4+2] and [2+4] cycloaddition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties of organic compounds can include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole serves as a precursor in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This leads to the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, which are significant in the development of various organic compounds. Such reactions are instrumental in constructing complex molecular frameworks efficiently, showcasing the compound's versatility in facilitating bond-forming processes under mild conditions (Suresh et al., 2013).

Atom-transfer Radical Cyclizations

The use of related phenylsulfonyl compounds in atom-transfer radical cyclizations demonstrates the potential for creating complex cyclic structures. These methodologies allow for the generation of significant intermediates towards synthesizing novel organic compounds, revealing the versatility of phenylsulfonyl-incorporated molecules in radical-based synthetic strategies (Flynn et al., 1992).

Preparation of 2,5-Disubstituted-1,3-oxazoles

The reactivity of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives in synthetic applications extends to the preparation of oxazoles. Specifically, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole leads to 2,5-disubstituted oxazoles, highlighting the role of phenylsulfonyl groups in enabling nucleophilic displacement reactions for the synthesis of heterocyclic compounds (Williams & Fu, 2010).

Nonlinear Optical Materials Synthesis

Compounds containing phenylsulfonyl groups are explored for their application in nonlinear optical materials. The synthesis of thiophene compounds with phenylsulfonyl acceptors has been demonstrated to yield materials with efficient second-order optical nonlinearities. These findings indicate the compound's relevance in the development of advanced materials for optical applications, showcasing its potential beyond purely pharmaceutical contexts (Chou et al., 1996).

Selective Synthesis Protocols

The manipulation of phenylsulfonyl-incorporated compounds for selective synthesis protocols is evident in the generation of sulfone-substituted cyclopropanes. Such methodologies underscore the strategic utility of phenylsulfonyl groups in directing lithiation and subsequent electrophile trapping, facilitating the synthesis of highly functionalized and stereochemically defined molecules (Bailey et al., 1993).

Safety And Hazards

Phenylsulfonyl compounds can pose various safety hazards. For example, 1-(Phenylsulfonyl)pyrrole can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The field of sulfone chemistry, which includes phenylsulfonyl compounds, is a burgeoning area of research. Future directions may include the development of new synthetic methods, exploration of novel reactions, and applications in drug design and other areas .

properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQNHSTBZYPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole

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